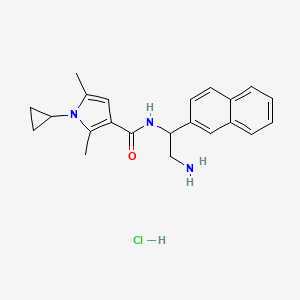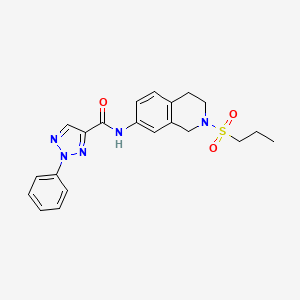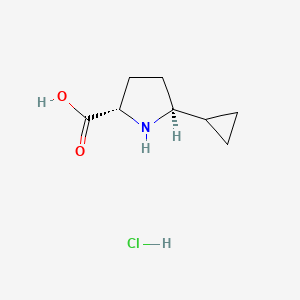![molecular formula C21H19N3O4 B2916606 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021090-77-6](/img/structure/B2916606.png)
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a blend of pyridazine and benzodioxole motifs. The intricate structure showcases its potential for diverse chemical reactivity and multifaceted applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often starts with the construction of the key pyridazinone ring, followed by the introduction of the propyl chain and finally coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. One common synthetic pathway includes:
Condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazinone core.
Alkylation of the pyridazinone with a propyl halide under basic conditions.
The final step involves amidation with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis would be streamlined for efficiency, with a focus on optimizing yield and purity. Continuous flow chemistry could be employed to enhance reaction conditions and scalability, ensuring that each step proceeds with high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl group, potentially leading to hydroxylation.
Reduction: : Reduction could be feasible at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: : Nucleophilic or electrophilic substitutions are possible, particularly on the aromatic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or PCC (pyridinium chlorochromate).
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: : Hydroxylated phenyl derivatives.
Reduction: : Dihydro or tetrahydropyridazinone derivatives.
Substitution: : Alkylated, acylated, or halogenated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
Biology and Medicine
This compound can act as a molecular probe or lead compound in drug discovery programs targeting diseases such as cancer or neurological disorders due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound’s unique structure allows it to serve as a precursor for specialty chemicals or advanced materials with tailored properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, leading to a cascade of biochemical events within the cell. The exact pathways would depend on the context of its use, particularly in biological or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridazine derivatives: : These compounds share a similar core structure but differ in their functional groups.
Benzo[d][1,3]dioxole derivatives: : These share the dioxole moiety but have different linking groups or substituents.
Pyridazinone derivatives: : These compounds have a related heterocyclic core and vary in side chains or functional groups.
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its pyridazinone and dioxole moieties, enabling a wide array of chemical reactions and potential for diverse applications not typically seen in simpler analogs.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYGAZVJQCBOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

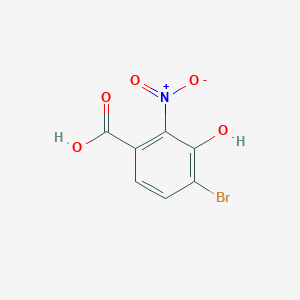
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)
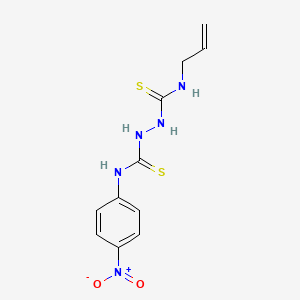
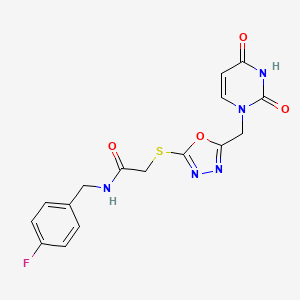
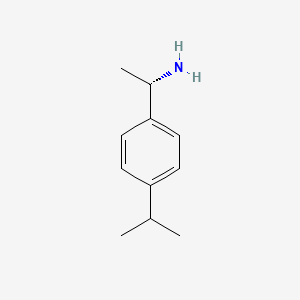
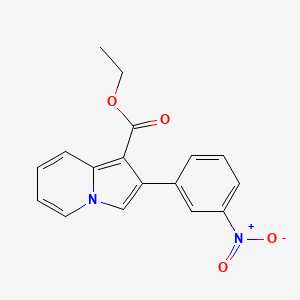
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
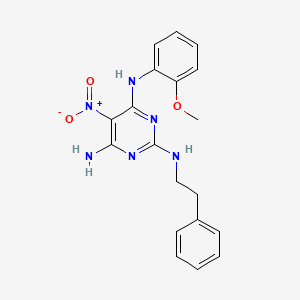
![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)
